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Abstract
PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated

sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of

pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to

congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with

debilitating pain syndromes. PF-05089771 emerged from a drug discovery program aimed at

developing selective Nav1.7 inhibitors for the treatment of various pain states. This technical

guide provides an in-depth overview of the core pharmacology of PF-05089771, including its

target protein, mechanism of action, quantitative pharmacological data, and detailed

experimental methodologies for its characterization.

Target Protein: The Voltage-Gated Sodium Channel
Nav1.7
The primary molecular target of PF-05089771 is the alpha subunit of the voltage-gated sodium

channel Nav1.7, encoded by the SCN9A gene. Nav1.7 is a member of the family of nine

voltage-gated sodium channels (Nav1.1-Nav1.9) that are responsible for the initiation and

propagation of action potentials in excitable cells.
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Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which

are responsible for detecting painful stimuli. It plays a crucial role in setting the threshold for

action potential firing and amplifying subthreshold stimuli, effectively acting as a "gatekeeper"

for pain signaling. Due to its critical role in nociception, Nav1.7 has been a major focus of

analgesic drug development. While PF-05089771 is highly selective for Nav1.7, it has been

shown to also inhibit the Nav1.8 channel at higher concentrations.[1][3]

Mechanism of Action
PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning its binding affinity for the

channel is dependent on the conformational state of the channel (resting, open, or inactivated).

It exhibits a strong preference for the inactivated state of the channel.[4] This state-dependent

inhibition is a key feature of its mechanism, as it allows for preferential targeting of rapidly firing

neurons, such as those involved in pain signaling, while having less effect on neurons firing at

lower frequencies.

The binding site of PF-05089771 has been identified on the voltage-sensor domain (VSD) of

domain IV (DIV) of the Nav1.7 alpha subunit.[2][4] By binding to this site, PF-05089771

stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of

sodium ions and inhibiting the generation and propagation of action potentials.

Quantitative Pharmacological Data
The inhibitory potency of PF-05089771 has been extensively characterized using whole-cell

patch-clamp electrophysiology. The following tables summarize the half-maximal inhibitory

concentrations (IC50) of PF-05089771 against human Nav1.7 and other Nav channel

subtypes, as well as its potency across different species.
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Human Nav Channel

Subtype
IC50 (nM) Selectivity vs. hNav1.7

hNav1.7 11 -

hNav1.1 850 ~77-fold

hNav1.2 110 10-fold

hNav1.3 11,000 ~1000-fold

hNav1.4 10,000 ~909-fold

hNav1.5 25,000 ~2273-fold

hNav1.6 160 ~15-fold

hNav1.8 >10,000 >909-fold

Species Nav1.7 IC50 (nM)

Human (hNav1.7) 11

Mouse (mNav1.7) 8

Rat (rNav1.7) 171

Dog (dNav1.7) 13

Cynomolgus Monkey (cNav1.7) 12

Experimental Protocols
The primary method for characterizing the inhibitory activity of PF-05089771 on Nav1.7 is

whole-cell patch-clamp electrophysiology. The following is a detailed methodology based on

commonly used protocols for this type of analysis.

Cell Culture and Preparation
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7

channel (hNav1.7).
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection

antibiotic (e.g., 500 µg/mL G418).

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Preparation for Electrophysiology: On the day of recording, cells are dissociated using a

non-enzymatic cell dissociation solution and plated onto glass coverslips.

Electrophysiological Recordings
Technique: Whole-cell patch-clamp using an automated patch-clamp system (e.g.,

PatchXpress) or a manual setup.

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH

adjusted to 7.4 with NaOH.

Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with

CsOH.

Drug Preparation: PF-05089771 tosylate is dissolved in dimethyl sulfoxide (DMSO) to make

a stock solution, which is then diluted to the final desired concentrations in the external

solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent

effects.

Voltage-Clamp Protocols for IC50 Determination
To determine the state-dependent inhibition of PF-05089771, two main voltage protocols are

employed:

Resting State Protocol:

Hold the cell membrane potential at -120 mV to ensure most channels are in the resting

state.

Apply a depolarizing pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.
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Record the peak current amplitude before and after the application of different

concentrations of PF-05089771.

Inactivated State Protocol (Half-Inactivation):

Determine the half-inactivation voltage (V1/2) for each cell by applying a series of pre-

pulses to different potentials before a test pulse to 0 mV.

Hold the cell membrane potential at the V1/2 of inactivation for several seconds to allow a

significant portion of channels to enter the inactivated state.

Apply a depolarizing pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.

Record the peak current amplitude before and after the application of different

concentrations of PF-05089771.

Data Analysis
The peak sodium current amplitude in the presence of the compound is normalized to the

control current amplitude (before drug application).

Concentration-response curves are generated by plotting the percentage of current inhibition

against the logarithm of the compound concentration.

The IC50 values are determined by fitting the concentration-response data to the Hill

equation.

Visualizations
Signaling Pathway

Nociceptor Terminal Axon Presynaptic Terminal

Noxious Stimuli Receptor Activation Generator Potential Nav1.7Amplification Action Potential Initiation Action Potential Propagation Neurotransmitter Release Pain Signal to CNS

PF-05089771 Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Role of Nav1.7 in Nociceptive Signaling and Inhibition by PF-05089771.

Experimental Workflow
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Cell Preparation

Electrophysiology Setup

Data Acquisition

Data Analysis

Culture hNav1.7 expressing HEK293 cells

Dissociate and plate cells on coverslips

Mount coverslip on patch-clamp rig

Establish whole-cell configuration

Apply voltage protocols (Resting & Inactivated)

Record baseline Nav1.7 currents

Perfuse with PF-05089771 (multiple concentrations)

Record inhibited Nav1.7 currents

Measure peak current inhibition

Generate concentration-response curves

Calculate IC50 values
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Caption: Workflow for Determining the IC50 of PF-05089771 on Nav1.7.
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Clinical Development and Conclusion
PF-05089771 underwent Phase I and Phase II clinical trials for various pain indications,

including painful diabetic neuropathy, post-herpetic neuralgia, and erythromelalgia.[5][6]

Despite its promising preclinical profile and high selectivity for Nav1.7, the compound did not

demonstrate sufficient efficacy in broad patient populations to warrant further development and

was subsequently discontinued. The reasons for the translational failure are likely multifactorial

and have been a subject of extensive discussion in the field of pain research.

In conclusion, PF-05089771 tosylate is a well-characterized, potent, and selective state-

dependent inhibitor of the Nav1.7 channel. The data and methodologies presented in this guide

provide a comprehensive technical overview for researchers in the field of pain and ion channel

drug discovery. While PF-05089771 itself did not reach the market, the knowledge gained from

its development continues to inform the ongoing efforts to target Nav1.7 for the treatment of

pain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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